molecular formula C21H24N4O2 B5421430 ethyl 4-[2-(6-methylquinolin-5-yl)-1H-imidazol-1-yl]piperidine-1-carboxylate

ethyl 4-[2-(6-methylquinolin-5-yl)-1H-imidazol-1-yl]piperidine-1-carboxylate

Cat. No.: B5421430
M. Wt: 364.4 g/mol
InChI Key: ZMDFDQALVIEJJP-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(6-methylquinolin-5-yl)-1H-imidazol-1-yl]piperidine-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a piperidine derivative that has shown potential in various applications, especially in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(6-methylquinolin-5-yl)-1H-imidazol-1-yl]piperidine-1-carboxylate is not fully understood. However, studies suggest that the compound acts as an inhibitor of various enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have suggested that the compound has antioxidant properties, which may be beneficial in the treatment of various diseases. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-[2-(6-methylquinolin-5-yl)-1H-imidazol-1-yl]piperidine-1-carboxylate in lab experiments include its potential as a lead compound in drug development. The compound has shown promising results in various studies, and its use may lead to the development of new drugs for the treatment of various diseases. However, the limitations of using the compound in lab experiments include its complex synthesis method, which requires expertise in organic chemistry. The compound is also relatively expensive, which may limit its use in certain experiments.

Future Directions

The future directions for research on Ethyl 4-[2-(6-methylquinolin-5-yl)-1H-imidazol-1-yl]piperidine-1-carboxylate include further studies on its mechanism of action and its potential use in the treatment of various diseases. The compound has shown promising results in various studies, and its use may lead to the development of new drugs for the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further studies may also focus on the optimization of the synthesis method to make the compound more accessible for research purposes.

Synthesis Methods

The synthesis of Ethyl 4-[2-(6-methylquinolin-5-yl)-1H-imidazol-1-yl]piperidine-1-carboxylate is a multi-step process that involves the reaction of various chemical compounds. The synthesis method is complex and requires expertise in organic chemistry. The detailed synthesis method has been described in various research articles, and it involves the use of reagents such as N-ethylpiperidine, ethyl chloroformate, 6-methylquinoline, and imidazole.

Scientific Research Applications

Ethyl 4-[2-(6-methylquinolin-5-yl)-1H-imidazol-1-yl]piperidine-1-carboxylate has shown potential in various scientific research applications. It has been extensively studied for its use in medicinal chemistry, specifically in the development of new drugs. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its use as a potential antimicrobial agent.

Properties

IUPAC Name

ethyl 4-[2-(6-methylquinolin-5-yl)imidazol-1-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-3-27-21(26)24-12-8-16(9-13-24)25-14-11-23-20(25)19-15(2)6-7-18-17(19)5-4-10-22-18/h4-7,10-11,14,16H,3,8-9,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDFDQALVIEJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2C=CN=C2C3=C(C=CC4=C3C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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